molecular formula C12H14O B14379424 (1-Methoxypenta-2,3-dien-2-yl)benzene CAS No. 88241-55-8

(1-Methoxypenta-2,3-dien-2-yl)benzene

Cat. No.: B14379424
CAS No.: 88241-55-8
M. Wt: 174.24 g/mol
InChI Key: FBLQYJDMFAETSX-UHFFFAOYSA-N
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Description

(1-Methoxypenta-2,3-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a penta-2,3-dien-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypenta-2,3-dien-2-yl)benzene typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a methoxy-substituted alkyne under specific conditions to form the desired product . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypenta-2,3-dien-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

(1-Methoxypenta-2,3-dien-2-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methoxypenta-2,3-dien-2-yl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group can participate in resonance stabilization, influencing the reactivity of the benzene ring. The compound’s unique structure allows it to engage in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Anisole: Similar to (1-Methoxypenta-2,3-dien-2-yl)benzene but with a simpler structure, having only a methoxy group attached to the benzene ring.

    Styrene: Contains a vinyl group attached to the benzene ring, differing in the type of alkyne substitution.

    Phenylacetylene: Features an ethynyl group attached to the benzene ring, providing a different reactivity profile.

Uniqueness

This compound is unique due to its combination of a methoxy group and a penta-2,3-dien-2-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .

Properties

CAS No.

88241-55-8

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c1-3-7-12(10-13-2)11-8-5-4-6-9-11/h3-6,8-9H,10H2,1-2H3

InChI Key

FBLQYJDMFAETSX-UHFFFAOYSA-N

Canonical SMILES

CC=C=C(COC)C1=CC=CC=C1

Origin of Product

United States

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